1H-咪唑-1-碳腈

描述

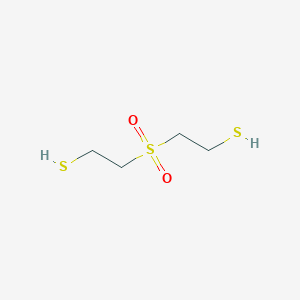

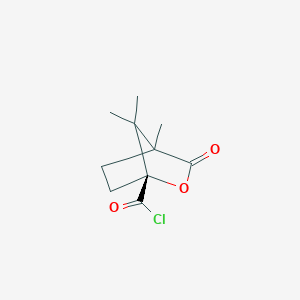

1H-Imidazole-1-carbonitrile is a compound with the IUPAC name 1-cyano-1H-imidazole . It has a molecular weight of 93.09 . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole compounds are synthesized through a variety of methods. One such method involves the cyclization of amido-nitriles, which is catalyzed by nickel . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

1H-Imidazole-1-carbonitrile is a powder with a melting point of 59-60°C .科学研究应用

Pharmaceutical Chemistry

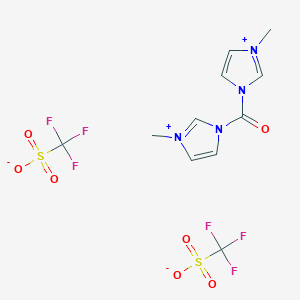

1-cyanoimidazole: is a versatile building block in pharmaceutical chemistry due to its presence in compounds with a wide range of biological activities . It’s used in the synthesis of molecules with potential anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . The imidazole ring can be functionalized to create diverse drugs and therapeutic agents.

Agrochemicals

In the agrochemical industry, 1-cyanoimidazole derivatives serve as precursors for the synthesis of plant growth regulators, fungicides, herbicides, and other crop protection chemicals . The imidazole ring’s ability to bind with various plant enzymes allows for the development of selective and efficient agrochemicals.

Green Chemistry

The synthesis of 1-cyanoimidazole and its derivatives aligns with the principles of green chemistry . Researchers focus on multicomponent reactions that are conducted under environmentally friendly conditions, optimizing synthetic efficiency and minimizing waste.

Organometallic Catalysis

1-cyanoimidazole: plays a role in organometallic catalysis as a precursor for N-heterocyclic carbenes (NHCs) . NHCs are used as ligands in catalytic systems, facilitating a variety of chemical transformations with high precision and efficiency.

Functional Materials

The imidazole ring is a key component in the development of functional materials . These materials have applications in electronics, photonics, and as components in devices that require specific molecular interactions, such as sensors and switches.

Solar Cell Research

1-cyanoimidazole: derivatives are investigated for their use in dye-sensitized solar cells . The imidazole ring can be part of the dye molecules that capture light and convert it into electrical energy, contributing to the advancement of renewable energy technologies.

Synthetic Organic Chemistry

In synthetic organic chemistry, 1-cyanoimidazole is used to construct complex molecules through various bond-forming reactions . Its reactivity allows for the creation of a wide array of functionalized imidazoles, which are important intermediates in the synthesis of more complex organic compounds.

Microwave-Assisted Synthesis

The compound is utilized in microwave-assisted synthesis methods, which are known for their efficiency and rapid reaction times . This technique is particularly useful for the one-step synthesis of dicyano imidazole derivatives, which have pharmacological significance.

作用机制

Target of Action

1H-Imidazole-1-carbonitrile, also known as 1-cyanoimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . For instance, cyazofamid, a fungicide belonging to both the cyano-imidazole and sulphonamide classes of compounds, inhibits all stages of fungal development

Biochemical Pathways

Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that 1-cyanoimidazole might interact with these or related biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that 1-cyanoimidazole might have similar effects.

Action Environment

The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

属性

IUPAC Name |

imidazole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWXZZHNSOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

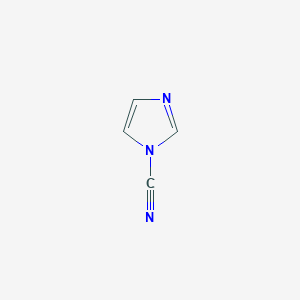

C1=CN(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189828 | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-carbonitrile | |

CAS RN |

36289-36-8 | |

| Record name | N-Cyanoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S26K6QWG5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-cyanoimidazole synthesized, and what is its primary application?

A1: 1-cyanoimidazole can be synthesized by pyrolyzing 2-azidopyrazines. [] This compound is primarily known as a mild and efficient electrophilic cyanating agent for various nucleophiles like amines, sulfur compounds, and carbanions. []

Q2: What interesting ring transformation does 1-cyanoimidazole undergo, and how can this be achieved?

A2: 1-cyanoimidazole, derived from the pyrolysis of 2-azidopyrazines, can be further hydrolyzed under alkaline or acidic conditions to yield the corresponding imidazoles. This ring transformation from a pyrazine to an imidazole structure can also be induced by photolysis. []

Q3: Can you elaborate on the specific ring contraction reaction observed with tetrazolopyrazine and its implications?

A3: Tetrazolopyrazine undergoes thermolysis in organic solvents to generate pyrazinylnitrene. This reactive intermediate then undergoes ring contraction, ultimately forming 1-cyanoimidazole. [] Interestingly, this ring contraction is also observed in the gas phase during gas chromatography and to a lesser extent during photolysis. [] This reaction pathway highlights a key route for synthesizing 1-cyanoimidazole derivatives from specific precursors.

Q4: What happens when 1-cyanoimidazole is treated with acetic acid?

A4: 1-cyanoimidazole reacts with acetic acid to initially form 1-acetylimidazole. In the presence of excess acetic acid, 1-acetylimidazole undergoes further reaction, yielding imidazole and acetic anhydride as products. []

Q5: Are there any notable reactions of 1-cyanoimidazole with other chemical groups?

A5: Yes, research indicates that 1-cyanoimidazole reacts with both aliphatic alcohols [] and phenols. [, ] These reactions suggest a broader applicability of 1-cyanoimidazole in organic synthesis beyond its role as a cyanating agent.

Q6: What is the molecular formula and molecular weight of 1-cyanoimidazole?

A6: The molecular formula for 1-cyanoimidazole (also known as 1H-Imidazole-1-carbonitrile) is C4H3N3. Its molecular weight is 93.09 g/mol.

Q7: Can isotopic labeling be used in the synthesis of 1-cyanoimidazole, and what is its significance?

A7: Yes, 1-cyanoimidazole can be synthesized with a 15N-labeled cyano group. [] This is achieved by reacting 4-chloropyrimidines with 15N-labeled potassium azide (K15NN2) followed by gas-phase pyrolysis. This method allows for the production of ring-labeled 1-cyanoimidazoles, which can be valuable tools in mechanistic studies or for tracking the fate of the molecule in various chemical reactions.

Q8: What computational chemistry methods have been used to study 1-cyanoimidazole and related compounds?

A8: High-level ab initio and DFT calculations, such as CASPT2-CASSCF(6,6), G3(MP2), and B3LYP/6-31+G, have been employed to investigate the energies and IR spectra of 1-cyanoimidazole and related intermediates involved in its formation. [] These computational studies provide insights into the reaction mechanisms and stability of these molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。